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molecular formula C13H12O3 B8427591 Ethyl 7-hydroxynaphthalene-2-carboxylate

Ethyl 7-hydroxynaphthalene-2-carboxylate

Cat. No. B8427591
M. Wt: 216.23 g/mol
InChI Key: PXWZTMTYCLZOCT-UHFFFAOYSA-N
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Patent
US04518612

Procedure details

A solution of 7-hydroxynaphthalene-2-carboxylic acid (56.09 g) in ethanol (200 ml) was saturated with dry hydrogen chloride and then refluxed for 30 minutes. The mixture was evaporated to about half volume, treated with water, and extracted with ethyl acetate, which was washed with water, and sodium bicarbonate solution, dried and evaporated to give a solid. Crystallisation from ethyl acetate afforded ethyl 7-hydroxynaphthalene-2-carboxylate (37.5 g), m.p. 155°-156°.
Quantity
56.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:12]([OH:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1.Cl.[CH2:16](O)[CH3:17]>>[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:12]([O:14][CH2:16][CH3:17])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
56.09 g
Type
reactant
Smiles
OC1=CC=C2C=CC(=CC2=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to about half volume
ADDITION
Type
ADDITION
Details
treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate, which
WASH
Type
WASH
Details
was washed with water, and sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=CC(=CC2=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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